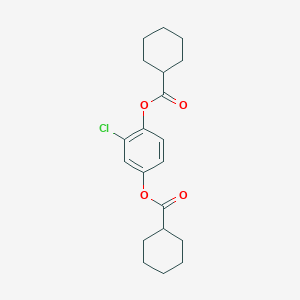
Benzene, 2-chloro-1,4-bis(cyclohexanoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(cyclohexanecarbonyloxy)phenyl cyclohexanecarboxylate is an organic compound that features a phenyl ring substituted with a chloro group and two cyclohexanecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(cyclohexanecarbonyloxy)phenyl cyclohexanecarboxylate typically involves the esterification of 2-chloro-4-hydroxyphenyl cyclohexanecarboxylate with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclohexanecarbonyloxy)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acids and phenol derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted phenyl cyclohexanecarboxylates.
Hydrolysis: Products include cyclohexanecarboxylic acid and 2-chloro-4-hydroxyphenyl derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(cyclohexanecarbonyloxy)phenyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-4-(cyclohexanecarbonyloxy)phenyl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that may interact with biological targets. Additionally, the chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydroxyphenyl cyclohexanecarboxylate: Lacks the second cyclohexanecarboxylate group.
4-(Cyclohexanecarbonyloxy)phenyl cyclohexanecarboxylate: Lacks the chloro substitution.
2-Chloro-4-(methoxy)phenyl cyclohexanecarboxylate: Contains a methoxy group instead of the cyclohexanecarboxylate group.
Uniqueness
2-Chloro-4-(cyclohexanecarbonyloxy)phenyl cyclohexanecarboxylate is unique due to the presence of both chloro and cyclohexanecarboxylate groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H25ClO4 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
[3-chloro-4-(cyclohexanecarbonyloxy)phenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C20H25ClO4/c21-17-13-16(24-19(22)14-7-3-1-4-8-14)11-12-18(17)25-20(23)15-9-5-2-6-10-15/h11-15H,1-10H2 |
InChI Key |
NYIZWFVYYCAOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















